![molecular formula C19H23FN4OS B2608298 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-80-6](/img/structure/B2608298.png)
2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PPARα, -γ, and -δ Agonist
The compound has been described as a triple-acting PPARα, -γ, and -δ agonist . It possesses a potent triple-acting PPARα, -γ, and -δ agonist profile with an EC 50 of 0.029, 0.013, and 0.029 µM, respectively . This suggests potential applications in the treatment of diseases related to these receptors, such as metabolic disorders.
Potential Biological Activities
While not directly related to the exact compound , it’s worth noting that similar compounds, specifically indole derivatives, have been found to possess various biological activities . These include antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . While this doesn’t directly apply to “2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol”, it does suggest potential areas of interest for future research.
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mode of Action
2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol interacts with its targets, the PPARs, by binding to them with high affinity . This binding triggers a conformational change in the receptors, which allows them to regulate the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Biochemical Pathways
The binding of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol to PPARs affects several biochemical pathways. These include the fatty acid oxidation pathway, the lipogenesis pathway, and the glucose metabolism pathway . The downstream effects of these pathways include the regulation of lipid and glucose levels in the body and the modulation of inflammatory responses.
Result of Action
The molecular and cellular effects of 2-Ethyl-5-((4-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol’s action include the regulation of gene transcription related to lipid metabolism, glucose homeostasis, and inflammation . This can lead to decreased lipid and glucose levels in the body and reduced inflammation.
properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-8-14(20)9-7-13)23-10-4-5-12(2)11-23/h6-9,12,16,25H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVVRAFICHNSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCCC(C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.